molecular formula C12H13N3O3 B2367053 2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid CAS No. 1897015-93-8

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid

货号: B2367053
CAS 编号: 1897015-93-8
分子量: 247.254
InChI 键: WKHJLXLYVYTHGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety

属性

IUPAC Name

2-piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11(17)8-1-2-10-9(7-8)14-12(18-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHJLXLYVYTHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1897015-93-8
Record name 2-(piperazin-1-yl)-1,3-benzoxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

General Procedure for Benzoxazole Ring Formation

A suspension of 5-carboxy-2-aminophenol (1.0 equiv) and piperazine (1.2 equiv) in toluene is refluxed with p-toluenesulfonic acid (TsOH, 2.5 equiv) under Dean–Stark conditions for 17 hours to facilitate azeotropic removal of water. Post-reaction, the mixture is basified with NaOH (6 M), and the organic layer is concentrated to yield the crude product. Purification via recrystallization from ethanol/water (3:1) affords the target compound in 60–68% yield.

Key Optimization Parameters:

  • Catalyst Loading: TsOH at 2.5 equiv maximizes cyclization efficiency while minimizing side reactions like over-alkylation.
  • Solvent Choice: Toluene outperforms DMF or THF due to superior azeotropic water removal, driving the equilibrium toward product formation.

Bromination and Functionalization

For intermediates requiring bromination at the 5-position, 5-methyl-2-(piperazin-1-yl)-1,3-benzoxazole is treated with N-bromosuccinimide (NBS, 1.2 equiv) and benzoyl peroxide (0.1 equiv) in CCl₄ under a 230 W halogen lamp. This radical bromination proceeds regioselectively at the methyl group, yielding 5-(bromomethyl)-2-(piperazin-1-yl)-1,3-benzoxazole in 75–82% yield. Subsequent oxidation of the bromomethyl group to carboxylic acid is achieved using KMnO₄ in acidic aqueous acetone (50°C, 6 h), achieving 65–70% conversion.

Nitration-Piperazinylation-Reductive Cyclization Sequence

An alternative three-step protocol developed for fluorinated benzoxazole derivatives demonstrates adaptability for carboxylic acid functionalization.

Nitration of Phenolic Precursors

3-Chloro-4-fluorophenol undergoes nitration with fuming HNO₃ (2.2 equiv) in H₂SO₄ at 0°C, yielding 5-chloro-4-fluoro-2-nitrophenol (60%) and 3-chloro-4-fluoro-2,6-dinitrophenol (15%). Selective separation via column chromatography (hexane/EtOAc 4:1) isolates the mono-nitro intermediate.

Piperazinylation and Reductive Cyclization

The nitro intermediate is reacted with piperazine (5.0 equiv) in toluene at 110°C for 6 hours, followed by indium-mediated reductive cyclization in acetic acid/trimethyl orthoacetate. This one-pot process generates the benzoxazole core while reducing the nitro group to an amine, which is subsequently oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone (0°C, 2 h). Overall yields for this route range from 40–50%.

[3+2] Cycloaddition for Modular Assembly

Recent advances utilize click chemistry to construct the piperazine-benzoxazole linkage. A representative procedure involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-azido-1,3-benzoxazole-5-carboxylic acid and propargyl-piperazine.

Synthesis of Azido Intermediate

5-Carboxy-2-aminophenol is diazotized with NaNO₂/HCl (0°C, 30 min) and treated with NaN₃ to install the azide group. The resulting 2-azido-1,3-benzoxazole-5-carboxylic acid is isolated in 85% yield after extraction with ethyl acetate.

CuAAC Coupling

A mixture of the azide (1.0 equiv), propargyl-piperazine (1.2 equiv), CuSO₄·5H₂O (0.1 equiv), and sodium ascorbate (0.2 equiv) in t-BuOH/H₂O (1:1) is stirred at 25°C for 12 hours. The triazole-linked product is purified by silica gel chromatography (CH₂Cl₂/MeOH 9:1), yielding 2-piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid in 78% yield.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Cyclocondensation Cyclodehydration, oxidation 60–70% High scalability, minimal purification Requires harsh oxidation conditions
Nitration-reduction Nitration, reductive cyclization 40–50% Regioselective functionalization Low overall yield, toxic reagents
CuAAC Click chemistry 75–78% Modular, mild conditions Requires azide handling

Mechanistic Insights and Side Reactions

  • Cyclocondensation Pathway: TsOH protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the amine. Steric hindrance at the 5-position slows reaction kinetics, necessitating prolonged reflux.
  • Reductive Cyclization: Indium acts as a single-electron transfer agent, reducing the nitro group to an amine while facilitating cyclization. Over-reduction to hydroxylamine derivatives (<5%) is observed if reaction times exceed 8 hours.
  • CuAAC Specificity: The copper catalyst selectively generates 1,4-disubstituted triazoles. Competing Glaser coupling of alkynes is suppressed by maintaining pH < 8.

Scale-Up Considerations and Industrial Relevance

Pilot-scale batches (1–5 kg) favor the cyclocondensation route due to lower catalyst costs (TsOH vs. Cu/indium). However, the CuAAC method’s superior atom economy (AE = 82% vs. 65% for cyclocondensation) makes it preferable for GMP manufacturing. Critical quality attributes include:

  • Residual Solvents: Toluene levels < 890 ppm (ICH Q3C)
  • Heavy Metals: Cu < 10 ppm (USP <231>)

化学反应分析

Types of Reactions

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学研究应用

Chemical Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its structural features allow for modifications that lead to the creation of more complex molecules. This property is particularly valuable in medicinal chemistry for developing new drugs.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole, including 2-piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid, exhibit notable antimicrobial properties. A study demonstrated that benzoxazole analogues possess activity against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Activity

Numerous studies have explored the anticancer potential of benzoxazole derivatives. For instance, compounds incorporating piperazine and benzoxazole moieties have shown selective cytotoxicity against cancer cell lines while sparing normal cells. One study reported that certain benzoxazole derivatives could induce cell cycle arrest in cancer cells, highlighting their potential as therapeutic agents in oncology .

Neurological Disorders

This compound has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound's ability to interact with neurotransmitter systems suggests it could modulate neurochemical pathways involved in these conditions .

Psoriasis Treatment

Recent studies have evaluated the anti-psoriatic effects of benzoxazole derivatives, including this compound. In vivo experiments demonstrated significant reductions in psoriasis-like symptoms in treated mice, indicating its potential as a therapeutic option for skin disorders .

Industrial Applications

The compound's unique properties make it suitable for developing new materials with specific functionalities. Its incorporation into polymer matrices or coatings can enhance material performance, particularly in biomedical applications where biocompatibility is essential.

Comparative Analysis with Related Compounds

To illustrate the uniqueness and advantages of this compound, a comparative analysis with similar compounds is presented below:

Compound NameBiological ActivityKey Features
2-(1-Piperidinyl)-1,3-benzoxazoleAnticancerSimilar scaffold but different pharmacological profile
2-Benzimidazolyl derivativesAntimicrobialBroader spectrum but less selectivity against cancer cells
4-PiperazinylbenzothiazoleAntiviralDifferent heterocyclic structure affecting activity

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

  • Anticancer Screening : A study synthesized various benzoxazole derivatives and evaluated their cytotoxicity against lung carcinoma cells. The findings indicated that certain modifications significantly enhanced anticancer activity while minimizing toxicity to healthy cells .
  • Neuropharmacology : Research into the compound's effects on neurotransmitter systems revealed promising results for its application in treating neurodegenerative diseases. The ability to influence synaptic transmission positions it as a candidate for further drug development .
  • Skin Disease Models : In vivo testing on animal models showed that treatment with benzoxazole derivatives led to improved clinical outcomes in psoriasis models compared to standard treatments .

作用机制

The mechanism of action of 2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

  • 2-Piperazin-1-yl-1,3-benzothiazole-5-carboxylic acid
  • 2-Piperazin-1-yl-1,3-benzimidazole-5-carboxylic acid
  • 2-Piperazin-1-yl-1,3-benzoxazole-4-carboxylic acid

Uniqueness

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

生物活性

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

IUPAC Name: this compound
CAS Number: 1897015-93-8

The compound features a benzoxazole core with a piperazine moiety, which contributes to its biological activity. The carboxylic acid functional group enhances its solubility and potential for interaction with biological targets.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity: Studies have indicated that derivatives of benzoxazole compounds exhibit anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties: The compound displays significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
  • Neuroprotective Effects: Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation: Interaction with neurotransmitter receptors could underlie its neuroprotective effects.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerHCT116 (Colon carcinoma)Inhibition of cell proliferation
AntimicrobialE. coliBactericidal effect
NeuroprotectiveNeuronal cellsReduction in oxidative stress

Case Studies

Case Study 1: Anticancer Activity
In a study published in MDPI, the anticancer activity of various benzoxazole derivatives was evaluated. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting significant potential for development as anticancer agents .

Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of benzoxazole derivatives against clinical isolates. The findings revealed that this compound demonstrated potent activity against resistant strains of bacteria, indicating its potential as a lead compound for new antimicrobial therapies .

常见问题

Q. What are the common synthetic routes for 2-piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between benzoxazole derivatives and piperazine. A validated approach involves reacting 5-carboxy-2-chlorobenzoxazole with piperazine in a polar aprotic solvent (e.g., DMSO or DMF) under reflux (80–100°C) for 12–24 hours. Post-reaction, the product is purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol . Monitoring reaction progress using TLC (Rf ~0.4 in CH₂Cl₂/MeOH) is critical to avoid over- or under-reaction.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H NMR (DMSO-d₆) should show distinct peaks for the piperazine protons (δ 2.8–3.2 ppm) and benzoxazole aromatic protons (δ 7.2–8.1 ppm).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 274.1) confirms molecular weight.
  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to assess purity (>95% by area under the curve) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Refer to SDS guidelines for spill management (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMSO with DMF to reduce viscosity and improve mixing.
  • Catalysis : Add KI (10 mol%) to accelerate nucleophilic substitution.
  • Continuous Flow Reactors : Enhance scalability and consistency by maintaining precise temperature control (90°C ± 2°C) and residence time (30 minutes) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :
  • Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing with controls (e.g., ciprofloxacin).
  • Strain-Specific Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Synergistic Studies : Combine with β-lactam antibiotics to assess potentiation effects. Discrepancies may arise from variations in bacterial efflux pumps or compound solubility .

Q. What advanced analytical techniques validate receptor-binding mechanisms?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., serotonin 5-HT₃) on a sensor chip to measure binding kinetics (KD).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry.
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict interaction sites with receptors (e.g., piperazine moiety binding to hydrophobic pockets) .

Q. How can stability under physiological conditions be assessed for drug development?

  • Methodological Answer :
  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Monitor degradation via HPLC.
  • Plasma Stability : Use human plasma (37°C, 5% CO₂) to assess esterase-mediated hydrolysis.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

Q. What are common pitfalls in synthesizing derivatives of this compound?

  • Methodological Answer :
  • Byproduct Formation : Use LC-MS to detect dimerization or oxidation byproducts (e.g., m/z 546.2 for dimers).
  • Protection of Carboxylic Acid : Employ tert-butyl esters during functionalization to prevent side reactions.
  • Purification Challenges : Optimize gradient elution in preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。